(r)-2-Hydroxy-2-methyl-hexanenitrile
Description
(R)-2-Hydroxy-2-methyl-hexanenitrile is a chiral nitrile compound characterized by a hydroxyl (-OH) and methyl (-CH₃) group at the second carbon of a hexane backbone. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol. The compound’s stereochemistry (R-configuration) and functional groups make it relevant in asymmetric synthesis and pharmaceutical intermediates.
Properties
CAS No. |
135415-89-3 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-methylhexanenitrile |
InChI |
InChI=1S/C7H13NO/c1-3-4-5-7(2,9)6-8/h9H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
CTRMPDFUGMJXKE-SSDOTTSWSA-N |
SMILES |
CCCCC(C)(C#N)O |
Isomeric SMILES |
CCCC[C@](C)(C#N)O |
Canonical SMILES |
CCCCC(C)(C#N)O |
Synonyms |
(R)-2-HYDROXY-2-METHYL-HEXANENITRILE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-2-methylhexanenitrile typically involves the reaction of a suitable aldehyde with a cyanide source in the presence of a chiral catalyst. One common method is the asymmetric Strecker synthesis, where an aldehyde reacts with hydrogen cyanide and ammonia or an amine in the presence of a chiral catalyst to produce the desired nitrile.
Industrial Production Methods: Industrial production of ®-2-Hydroxy-2-methylhexanenitrile may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and enantiomeric purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process.
Types of Reactions:
Oxidation: ®-2-Hydroxy-2-methylhexanenitrile can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Chiral Intermediates
(R)-2-Hydroxy-2-methyl-hexanenitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its chirality is essential for producing enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts.
Case Study: Synthesis of β-blockers
A notable application is in the synthesis of β-blockers, where this compound is used to introduce stereochemistry into the final product. The compound's ability to form stable intermediates allows for higher yields and purities in the synthesis process.
Agrochemical Applications
2. Development of Pesticides
The compound has been investigated as a potential building block for developing novel pesticides. Its structural features can enhance the efficacy and selectivity of agrochemicals.
Case Study: Insecticide Formulation
Research indicates that formulations containing this compound exhibit improved insecticidal activity against specific pests compared to traditional compounds.
Material Science Applications
3. Polymer Chemistry
this compound is also being explored for its potential use in polymer chemistry. Its hydroxyl group can participate in polymerization reactions, leading to the development of new materials with desirable properties.
Case Study: Biodegradable Polymers
Studies have shown that incorporating this compound into polymer matrices results in biodegradable materials with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-2-methylhexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural or functional similarities with (R)-2-Hydroxy-2-methyl-hexanenitrile:
Key Observations :
- Nitrile vs. Ester/Ketone: Nitriles (e.g., this compound) are polar and reactive, often used in synthesis, whereas esters (Methyl 2-hexenoate) and ketones (2-Hexanone) are more volatile and commonly employed as solvents .
- Aromatic vs. Aliphatic Substitution : The phenyl group in (R)-(+)-2-hydroxy-2-phenylpropanenitrile enhances stability and alters reactivity compared to the aliphatic chain in the target compound .
Nitriles vs. Ketones/Esters
- Nitriles : Can release cyanide ions under metabolic or thermal degradation, posing acute toxicity risks. However, hydroxyl substitution (as in the target compound) may mitigate this by stabilizing the structure .
- 2-Hexanone: Documented neurotoxic effects in occupational exposures, with regulatory limits set by agencies like ATSDR .
- Methyl 2-hexenoate: Classified as a mild irritant; its unsaturated structure may contribute to higher reactivity but lower systemic toxicity compared to nitriles .
Q & A
Q. What are the key physicochemical properties of (R)-2-Hydroxy-2-methyl-hexanenitrile relevant to experimental design?
- Methodological Answer : While direct data for the compound is limited, analogous hydroxy nitriles (e.g., 2-hydroxy-2-methylpropanenitrile, CAS 75-86-5) suggest critical properties include:
- Solubility : Likely polar aprotic solvent compatibility (e.g., acetone, DMSO) due to hydroxyl and nitrile groups.
- Stability : Susceptibility to hydrolysis under acidic/basic conditions; storage in inert atmospheres (N₂/Ar) and anhydrous environments is recommended .
- Boiling Point : Estimated >150°C based on homologous compounds (e.g., 2-heptanol: 159.4°C at 760 mmHg) .
Experimental Design Implications: These properties guide reaction setup (e.g., reflux conditions) and purification (e.g., distillation or chromatography).
Q. What synthetic routes are commonly employed for the stereoselective synthesis of this compound?
- Methodological Answer :
- Cyanohydrin Formation : Base-catalyzed addition of HCN to ketones, though enantiomeric control requires chiral catalysts (e.g., lipases or asymmetric organocatalysts).
- Enzymatic Resolution : Use of esterases or nitrilases to hydrolyze racemic mixtures, isolating the (R)-enantiomer .
- Chiral Pool Synthesis : Derivation from naturally occurring chiral precursors (e.g., terpenes or amino acids) to retain stereochemistry.
Key Consideration: Monitor reaction progress via chiral HPLC or NMR with shift reagents to verify enantiopurity .
Q. What are the recommended storage conditions and handling protocols for this compound?
- Methodological Answer :
- Storage : In airtight containers under inert gas (N₂), at –20°C to prevent hydrolysis/oxidation .
- Handling : Use chemical-resistant gloves (nitrile/neoprene) and full-face respirators (OV/AG/P99 filters) to avoid inhalation or dermal exposure .
- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid cyanide release .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values across catalytic systems for this compound?
- Methodological Answer :
- Systematic Parameter Screening : Vary catalysts (e.g., Jacobsen’s salen vs. Burkholderia cepacia lipase), temperatures, and solvents to identify optimal conditions.
- Analytical Standardization : Use chiral stationary phase HPLC (CSP-HPLC) with a reference standard to ensure consistency .
- Statistical Validation : Apply multivariate regression to isolate factors (e.g., catalyst loading, pH) influencing ee discrepancies .
Q. What mechanistic insights explain the stability of this compound under varying pH conditions?
- Methodological Answer :
- Hydrolysis Kinetics : Perform pH-dependent degradation studies (e.g., 0.1M HCl vs. NaOH at 25°C), monitoring nitrile → amide/carboxylic acid conversion via IR (C≡N stretch at ~2250 cm⁻¹ loss) .
- Computational Modeling : Use DFT calculations to assess energy barriers for nitrile hydrolysis, correlating with experimental half-lives.
- Data Interpretation : Compare results to structurally similar compounds (e.g., 2-hydroxy-2-methylpropanenitrile’s stability under neutral conditions) .
Q. How can longitudinal studies address the paradoxical effects of this compound’s reactivity in multi-step syntheses?
- Methodological Answer :
- Time-Series Experiments : Track intermediate stability and byproduct formation over 24–72 hours using LC-MS or GC-MS.
- Resource Conservation Theory : Apply frameworks from occupational studies (e.g., CATS theory) to model compound degradation as a "resource depletion" process .
- Contradiction Analysis : Use cross-lagged panel models to disentangle short-term efficiency vs. long-term instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
